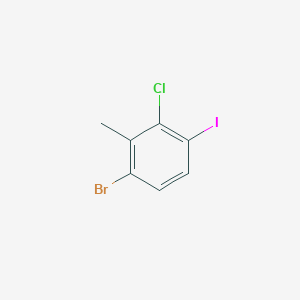

1-Bromo-3-chloro-4-iodo-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

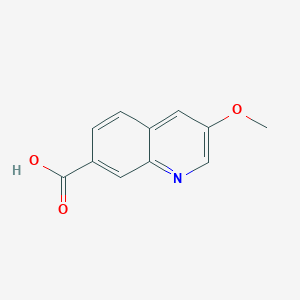

Overview

Description

1-Bromo-3-chloro-4-iodo-2-methylbenzene, also known as BCIM, is an aromatic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is highly soluble in many organic solvents and is used as a solvent itself in many laboratory experiments. BCIM is also used as an intermediate in the synthesis of other compounds, such as pharmaceuticals and dyes.

Scientific Research Applications

Thermochemistry and Physical Properties

Research on halogen-substituted methylbenzenes, including compounds similar to 1-bromo-3-chloro-4-iodo-2-methylbenzene, focuses on their thermochemical properties. Studies involving vapor pressures, vaporization, fusion, and sublimation enthalpies of various halogenated methylbenzenes provide insights into their physical characteristics and stability. These investigations contribute to the understanding of their behavior in different conditions and potential applications in chemical synthesis and materials science (Verevkin et al., 2015).

Halogenation and Catalysis

Halogenation reactions are fundamental in organic synthesis, and compounds like this compound serve as substrates or intermediates. Research demonstrates the use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes, leading to mixed halogenated compounds. Such processes are crucial for creating compounds with specific halogen patterns, which can be valuable in pharmaceuticals, agrochemicals, and materials science (Bovonsombat & Mcnelis, 1993).

Structural Determinants and Halogen Bonding

The study of halogen bonding and structural determinants in compounds like this compound is significant in crystallography and molecular design. Investigations into the relative importance of different types of halogen bonding can inform the design of molecular assemblies and materials with desired properties (Pigge, Vangala, & Swenson, 2006).

Liquid-phase Oxidation

The liquid-phase oxidation of methylbenzenes, including those related to this compound, is explored for synthesizing benzyl acetates, benzaldehydes, and other oxidation products. This research is pertinent to the development of industrial processes for producing fine chemicals and intermediates (Okada & Kamiya, 1981).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-3-chloro-4-iodo-2-methylbenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the chemistry of life. It is especially stable due to its aromaticity, which it seeks to maintain during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

This mechanism allows the compound to substitute a hydrogen atom on the benzene ring with a bromine, chlorine, or iodine atom .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially influence a wide range of biochemical processes involving aromatic compounds .

Pharmacokinetics

Given its structure, it is likely to have low gastrointestinal absorption . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In general, the introduction of halogen atoms into a benzene ring can significantly alter the ring’s reactivity and the properties of the molecules it forms .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place at a temperature between 2-8°C .

properties

IUPAC Name |

1-bromo-3-chloro-4-iodo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVJQGQREQCKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.